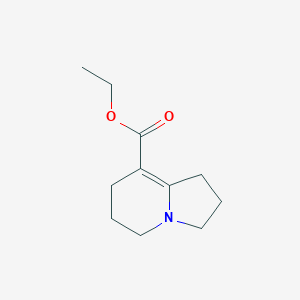![molecular formula C14H24O2 B14361519 1,2,2,6,8-Pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-ol CAS No. 90165-15-4](/img/structure/B14361519.png)
1,2,2,6,8-Pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2,6,8-Pentamethyl-7-oxabicyclo[431]dec-8-en-10-ol is a chemical compound known for its unique bicyclic structure It is characterized by the presence of multiple methyl groups and an oxabicyclo ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,6,8-Pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced purification techniques such as distillation and chromatography is also common to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,2,6,8-Pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups, such as halogens or alkyl groups, using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst, alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,2,6,8-Pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-ol has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Vergleich Mit ähnlichen Verbindungen
1,2,2,6,8-Pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-ol can be compared with other similar compounds, such as:
1,2,2,6,8-Pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-one: Similar structure but with a ketone group instead of an alcohol group.
1,2,2,6,8-Pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-amine: Similar structure but with an amine group instead of an alcohol group.
The uniqueness of 1,2,2,6,8-Pentamethyl-7-oxabicyclo[43
Eigenschaften
| 90165-15-4 | |
Molekularformel |
C14H24O2 |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
1,2,2,6,8-pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-ol |
InChI |
InChI=1S/C14H24O2/c1-10-9-13(4)11(15)14(5,16-10)8-6-7-12(13,2)3/h9,11,15H,6-8H2,1-5H3 |
InChI-Schlüssel |
BVHSOMDPYPZYQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2(C(C(O1)(CCCC2(C)C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methanetetrayltetrakis[iodo(dimethyl)silane]](/img/structure/B14361463.png)

![Bis[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B14361482.png)


